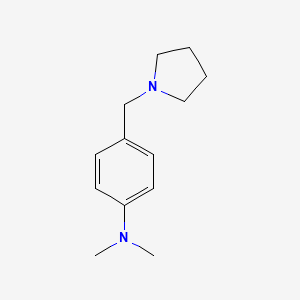
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA belongs to the family of tertiary amines and has a pyrrolidine ring as a substituent. DMBA has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline involves its interaction with various receptors in the body. This compound has been shown to interact with the adrenergic receptors, serotonin receptors, and dopamine receptors. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and appetite. This compound has also been shown to increase the activity of the sympathetic nervous system, which regulates blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and appetite. This compound has also been shown to increase the activity of the sympathetic nervous system, which regulates blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline has several advantages as a model compound for scientific research. This compound is easily synthesized and has a high purity. This compound has been extensively studied, and its effects on the body are well understood. However, this compound also has some limitations. This compound is a carcinogen and must be handled with care. This compound has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline. One area of research is the development of drugs that can modulate the activity of this compound. Another area of research is the study of the effects of this compound on the immune system. This compound has been shown to have immunosuppressive effects, and further research is needed to understand the mechanism of action. Additionally, research is needed to understand the long-term effects of this compound exposure on human health.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research. This compound has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has also been used to study the effects of drugs on the cardiovascular system and the central nervous system. This compound has several advantages as a model compound for scientific research, but it also has some limitations. There are several future directions for research on this compound, including the development of drugs that can modulate its activity and the study of its effects on the immune system.
Synthesemethoden
The synthesis of N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline involves the reaction of 4-(1-pyrrolidinylmethyl)aniline with dimethyl sulfate. The reaction takes place under basic conditions, and the product is obtained as a white crystalline solid with a melting point of 70-72°C. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body. This compound has been used in research on cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has also been used to study the effects of drugs on the cardiovascular system, such as the regulation of blood pressure and heart rate. This compound has been used to study the effects of drugs on the central nervous system, including the regulation of dopamine and serotonin levels.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(pyrrolidin-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14(2)13-7-5-12(6-8-13)11-15-9-3-4-10-15/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBZBJBEKJKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

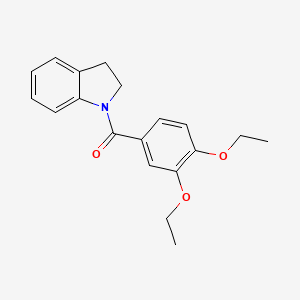

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
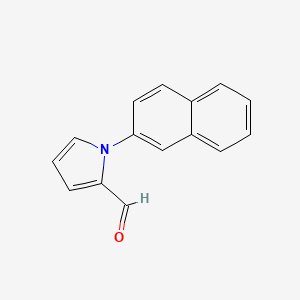
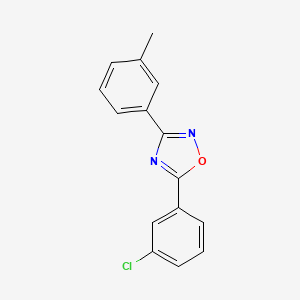
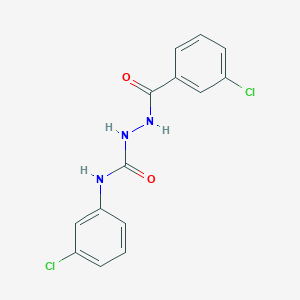
![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
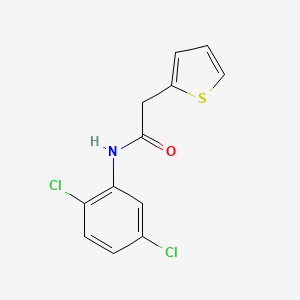
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
